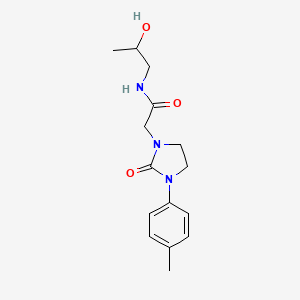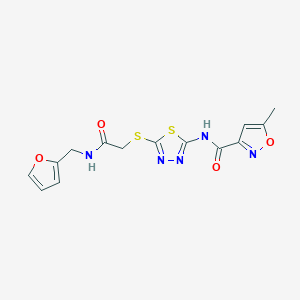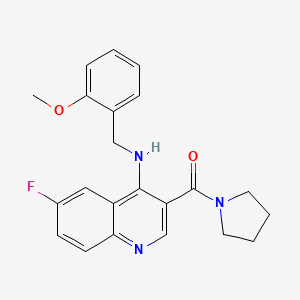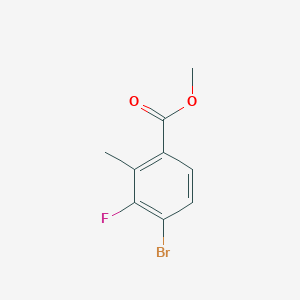![molecular formula C16H18ClN3O2S B2393443 5-chloro-N-[1-(4-ethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1089627-86-0](/img/structure/B2393443.png)
5-chloro-N-[1-(4-ethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-[1-(4-ethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(4-ethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the chloro, ethoxyphenyl, and methylsulfanyl groups. The final step involves the formation of the carboxamide group.
Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Introduction of Substituents: The chloro group can be introduced via chlorination using reagents like thionyl chloride. The ethoxyphenyl group can be added through a Friedel-Crafts alkylation reaction using ethoxybenzene and an appropriate alkylating agent. The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a methylthiol reagent.
Formation of Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-chloro-N-[1-(4-ethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
5-chloro-N-[1-(4-ethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-chloro-N-[1-(4-ethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamide: Known for its anti-inflammatory properties.
N-(5-substituted-[1,3,4-thiadiazolyl]carboxamide): Explored for its pharmaceutical applications.
Uniqueness
5-chloro-N-[1-(4-ethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its versatility makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
5-chloro-N-[1-(4-ethoxyphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-4-22-12-7-5-11(6-8-12)10(2)19-15(21)14-13(17)9-18-16(20-14)23-3/h5-10H,4H2,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXQHQHAYYYNQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid](/img/structure/B2393362.png)
![2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2393363.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2393364.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2393368.png)

![Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2393372.png)

![1-[(4-Fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione](/img/structure/B2393375.png)

![1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine](/img/structure/B2393381.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2393383.png)
